

# Galphimine B: A Comparative Meta-Analysis of Clinical Efficacy in Anxiety Disorders

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Galphimine B |           |
| Cat. No.:            | B1674414     | Get Quote |

In the landscape of psychopharmacology, the quest for effective and well-tolerated anxiolytic agents is perpetual. **Galphimine B**, a nor-seco-triterpenoid isolated from Galphimia glauca, has emerged as a promising phytomedicine for the treatment of anxiety disorders. This guide provides a meta-analytic comparison of clinical trial data on **Galphimine B**, evaluating its performance against established anxiolytics and placebo. The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of current clinical evidence.

## Comparative Efficacy of Galphimine B

Clinical trials have investigated the efficacy of standardized Galphimia glauca extracts, containing **Galphimine B**, primarily in Generalized Anxiety Disorder (GAD) and Social Anxiety Disorder. The primary endpoint in these studies is often the reduction in anxiety symptoms as measured by validated rating scales.

A 10-week, double-blind, randomized clinical trial involving 167 patients with GAD compared a standardized **Galphimine B** extract to alprazolam.[1] At the study's inception, both groups presented with severe anxiety, with mean Hamilton Anxiety Scale (HAM-A) scores of  $35.8 \pm 8.1$  for the experimental group and  $35.1 \pm 8.8$  for the control group.[1] By the end of the 10-week treatment period, a significant reduction in HAM-A scores was observed in both groups, with the **Galphimine B** group reaching  $3.5 \pm 5.5$  and the alprazolam group  $4.6 \pm 6.5$ .[1] The therapeutic success rate was 92.0% for the **Galphimine B** group and 85.7% for the alprazolam group.[1]







Another 15-week, double-blind, randomized trial with 191 GAD patients compared a G. glauca herbal product standardized to 0.175 mg of **Galphimine B** with lorazepam.[2] The study found that the G. glauca extract demonstrated greater anxiolytic effectiveness than lorazepam, with mean HAM-A score reductions to  $11.51 \pm 8.27$  for the experimental group compared to  $12.40 \pm 8.07$  for the lorazepam group.[2] The mean anxiolytic effectiveness was significantly higher for the **Galphimine B** group (0.686  $\pm$  0.019) versus the lorazepam group (0.588  $\pm$  0.019).[2] A prior 4-week study also showed similar efficacy to lorazepam but with better tolerability.[3]

In the context of Social Anxiety Disorder, a 10-week pilot study involving 34 young people compared a G. glauca extract (0.374 mg/dose of **Galphimine B**) with sertraline.[4][5][6] Both groups showed a significant reduction in anxiety symptoms as measured by the Brief Social Phobia Scale.[4][6] The **Galphimine B** group's score decreased from  $41.1 \pm 10.3$  to  $11.2 \pm 5.6$ , while the sertraline group's score went from  $37.7 \pm 7.3$  to  $11.1 \pm 5.2$ , with no significant difference between the two groups.[4][5][6]

Table 1: Comparative Efficacy of Galphimine B in Anxiety Disorders



| Study<br>(Disord<br>er)                                                    | Treatme<br>nt<br>Groups                                | N   | Duratio<br>n | Primary<br>Outcom<br>e<br>Measur<br>e | Baselin<br>e Score<br>(Mean ±<br>SD) | Final<br>Score<br>(Mean ±<br>SD)                  | Therape<br>utic<br>Succes<br>s Rate |
|----------------------------------------------------------------------------|--------------------------------------------------------|-----|--------------|---------------------------------------|--------------------------------------|---------------------------------------------------|-------------------------------------|
| Romero-<br>Cerecero<br>et al.,<br>2019<br>(GAD)[1]                         | Galphimi<br>ne B<br>Extract<br>vs.<br>Alprazola<br>m   | 167 | 10 weeks     | НАМ-А                                 | 35.8 ±<br>8.1 vs.<br>35.1 ±<br>8.8   | 3.5 ± 5.5<br>vs. 4.6 ±<br>6.5                     | 92.0%<br>vs.<br>85.7%               |
| Herrera-<br>Arellano<br>et al.,<br>2012<br>(GAD)[2]                        | Galphimi<br>ne B<br>(0.175mg<br>) vs.<br>Lorazepa<br>m | 191 | 15 weeks     | НАМ-А                                 | Not<br>specified                     | 11.51 ±<br>8.27 vs.<br>12.40 ±<br>8.07            | Not<br>specified                    |
| Herrera-<br>Arellano<br>et al.,<br>2007<br>(GAD)[3]                        | Galphimi<br>ne B<br>(0.348mg<br>) vs.<br>Lorazepa<br>m | 152 | 4 weeks      | HAM-A                                 | ≥ 19                                 | Significa<br>nt<br>reduction<br>in both<br>groups | Not<br>specified                    |
| Romero-<br>Cerecero<br>et al.,<br>2018<br>(Social<br>Anxiety)<br>[4][5][6] | Galphimi<br>ne B<br>(0.374mg<br>) vs.<br>Sertraline    | 34  | 10 weeks     | Brief<br>Social<br>Phobia<br>Scale    | 41.1 ±<br>10.3 vs.<br>37.7 ±<br>7.3  | 11.2 ±<br>5.6 vs.<br>11.1 ±<br>5.2                | Not<br>specified                    |

## **Safety and Tolerability Profile**

A significant advantage of **Galphimine B** observed across multiple studies is its favorable side effect profile compared to traditional benzodiazepines. In the 10-week trial against alprazolam,



daytime sleepiness was reported in only 4.7% of patients in the **Galphimine B** group, compared to a significantly higher 22.2% in the alprazolam group.[1] The 15-week trial against lorazepam found no significant differences in tolerability or therapeutic safety between the two treatments, and importantly, no cases of tolerance, intoxication, dependence, or withdrawal syndrome were reported with the G. glauca extract.[2]

Table 2: Comparative Safety and Tolerability

| Study                            | Comparator | Key Adverse<br>Events (Galphimine<br>B vs. Comparator) | Notes                                                                                                |
|----------------------------------|------------|--------------------------------------------------------|------------------------------------------------------------------------------------------------------|
| Romero-Cerecero et al., 2019[1]  | Alprazolam | Daytime Sleepiness:<br>4.7% vs. 22.2%                  | Galphimine B showed significantly fewer cases of daytime sleepiness.                                 |
| Herrera-Arellano et al., 2012[2] | Lorazepam  | No significant difference in tolerability or safety.   | No cases of tolerance,<br>dependence, or<br>withdrawal with<br>Galphimine B.                         |
| Herrera-Arellano et al., 2007[3] | Lorazepam  | Higher tolerability than lorazepam.                    | Both treatments<br>showed therapeutic<br>safety (no alterations<br>in hepatic or renal<br>function). |

## **Experimental Protocols**

The clinical trials on **Galphimine B** have followed rigorous methodologies, including double-blind, randomized, and controlled designs.

 Study Population: Participants were typically adults diagnosed with GAD or social anxiety disorder based on established diagnostic criteria (e.g., DSM-IV) and with a minimum score on a relevant anxiety scale (e.g., HAM-A ≥ 20).[2]







- Intervention: The experimental treatment consisted of orally administered capsules containing a standardized extract of Galphimia glauca, with the dosage of Galphimine B specified (e.g., 0.175 mg or 0.374 mg per dose).[2][4][5][6] The control groups received active comparators like alprazolam, lorazepam, or sertraline, matched in presentation and posology.[1][2][4][5][6]
- Outcome Assessment: The primary outcome was typically the change in anxiety scores from baseline to the end of the treatment period, measured using scales such as the Hamilton Anxiety Scale (HAM-A) or the Brief Social Phobia Scale.[1][2][4][6] Secondary outcomes included tolerability and safety, assessed through the recording of adverse events and clinical laboratory tests.[2]





Click to download full resolution via product page

Typical Clinical Trial Workflow for Galphimine B

# **Mechanism of Action and Signaling Pathways**



The anxiolytic effects of **Galphimine B** are attributed to its interaction with key neurotransmitter systems in the brain. Unlike benzodiazepines, which primarily act on the GABAergic system, **Galphimine B**'s mechanism appears to be more complex.[7] It has been shown to interact with the serotonergic system in the dorsal hippocampus and modulate the activity of dopaminergic neurons in the ventral tegmental area (VTA).[2][8] Specifically, **Galphimine B** has been demonstrated to modulate the response of 5-HT1A receptors in an allosteric manner.[7] This interaction with both serotonergic and dopaminergic pathways likely contributes to its anxiolytic properties without the sedative and dependence-inducing effects associated with GABAergic agents.[3]



Click to download full resolution via product page

#### Proposed Signaling Pathways for Galphimine B

In conclusion, the available clinical trial data suggests that **Galphimine B** is an effective and well-tolerated anxiolytic for both generalized and social anxiety disorders. Its efficacy is



comparable to that of standard treatments like alprazolam, lorazepam, and sertraline, but with a more favorable side effect profile, particularly concerning sedation. Its unique mechanism of action, involving the serotonergic and dopaminergic systems rather than the GABAergic system, may underpin its therapeutic benefits and improved tolerability. Further large-scale, long-term studies would be beneficial to solidify its place in the clinical management of anxiety disorders.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Galphimine-B Standardized Extract versus Alprazolam in Patients with Generalized Anxiety Disorder: A Ten-Week, Double-Blind, Randomized Clinical Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic effectiveness of Galphimia glauca vs. lorazepam in generalized anxiety disorder. A controlled 15-week clinical trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic Effectiveness of Galphimia glauca in Young People with Social Anxiety Disorder: A Pilot Study PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic Effectiveness of Galphimia glauca in Young People with Social Anxiety Disorder: A Pilot Study [pubmed.ncbi.nlm.nih.gov]
- 7. Interaction of the natural anxiolytic Galphimine-B with serotonergic drugs on dorsal hippocampus in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Galphimine B modulates synaptic transmission on dopaminergic ventral tegmental area neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Galphimine B: A Comparative Meta-Analysis of Clinical Efficacy in Anxiety Disorders]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674414#meta-analysis-of-clinical-trial-data-on-galphimine-b]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com